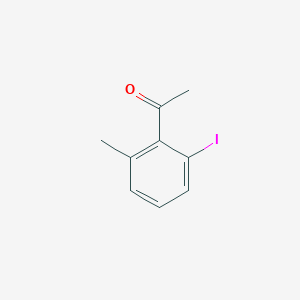
1-(2-Iodo-6-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-6-methylphenyl)ethan-1-one typically involves the iodination of 6-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-6-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Substitution Reactions: Products may include 1-(2-substituted-6-methylphenyl)ethan-1-one derivatives.
Oxidation Reactions: Products may include 1-(2-iodo-6-methylphenyl)ethanoic acid.
Reduction Reactions: Products may include 1-(2-iodo-6-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Iodo-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through iodination.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-methylphenyl)ethan-1-one depends on its specific application. In general, the compound can interact with molecular targets through its iodine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity and function of the target molecules. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
1-(2-Iodo-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Iodo-2,6-dimethylphenyl)ethan-1-one: This compound has a similar structure but with the iodine atom at the 4-position instead of the 2-position.
1-(2-Bromo-6-methylphenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom at the 2-position.
1-(2-Iodo-4-methylphenyl)ethan-1-one: This compound has the methyl group at the 4-position instead of the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(2-iodo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |
InChI Key |
MGXYFGHUEBSNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















